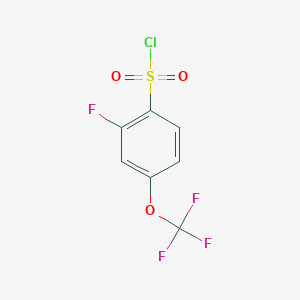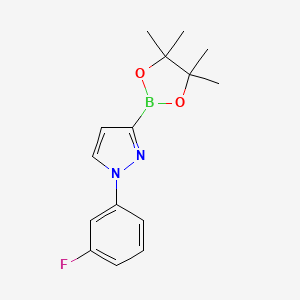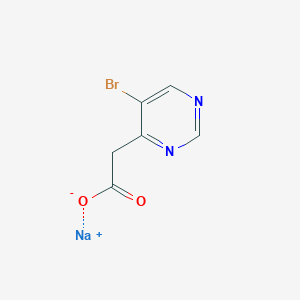
Cloruro de 2-fluoro-4-(trifluorometoxi)bencenosulfonilo
Descripción general
Descripción
2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride is a useful research compound. Its molecular formula is C7H3ClF4O3S and its molecular weight is 278.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Tiofenos Arilados
Este compuesto se utiliza en la síntesis de tiofenos β-arilados a través de la arilación desulfítica catalizada por paladio. Los tiofenos arilados son importantes en el desarrollo de semiconductores orgánicos, que tienen aplicaciones en células solares y transistores .
Creación de Pirroles Diarilados
De manera similar, sirve como precursor para la síntesis de pirroles 2,5-diarilados a través de la catálisis por paladio. Estos pirroles son importantes en los productos farmacéuticos y agroquímicos debido a su actividad biológica .
Desarrollo de Compuestos Aromáticos Fluorados
La presencia de grupos tanto de flúor como de trifluorometoxi lo convierte en un reactivo ideal para introducir estas unidades en compuestos aromáticos, lo que puede mejorar la actividad biológica y la estabilidad de los productos farmacéuticos .
Química de Materiales
En la ciencia de los materiales, este compuesto se puede utilizar para modificar las propiedades superficiales de los materiales, dotándolos de características únicas como la hidrofobicidad o una mayor durabilidad .
Investigación en Pesticidas
El grupo cloruro de sulfonilo en este compuesto es reactivo hacia una variedad de nucleófilos, convirtiéndolo en un bloque de construcción valioso en la síntesis de nuevos pesticidas .
Investigación Avanzada de Polímeros
Se puede emplear en la modificación de polímeros, lo que puede conducir al desarrollo de nuevos materiales con propiedades térmicas o mecánicas específicas .
Agentes de Imagenología
Debido a su estructura química única, se puede utilizar en el diseño de agentes de imagenología para diagnósticos médicos, particularmente en el desarrollo de agentes de contraste de MRI de flúor-19 .
Diseño de Catalizadores
Este compuesto podría estar involucrado en el diseño de nuevos catalizadores, especialmente en reacciones donde un grupo sulfonilo puede actuar como un grupo saliente, facilitando así diversas transformaciones orgánicas .
Cada aplicación mencionada aprovecha la estructura química única del Cloruro de 2-fluoro-4-(trifluorometoxi)bencenosulfonilo, que contiene tanto grupos atractores de electrones como donadores de electrones, lo que lo convierte en un reactivo versátil en la síntesis orgánica y la ciencia de los materiales. El número CAS del compuesto es 954388-19-3, y tiene un peso molecular de 278.61 . Su estructura y reactividad lo convierten en una herramienta valiosa en el avance de la investigación científica en múltiples disciplinas.
Mecanismo De Acción
Target of Action
Similar compounds, such as 4-(trifluoromethyl)benzenesulfonyl chloride, have been used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation .
Mode of Action
Based on the behavior of structurally similar compounds, it may interact with its targets through a process known as desulfitative arylation .
Result of Action
It’s known that similar compounds can cause severe skin burns and eye damage, and may cause respiratory irritation .
Action Environment
It’s known that similar compounds should be kept under inert gas .
Análisis Bioquímico
Biochemical Properties
2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride plays a significant role in biochemical reactions, primarily as a sulfonylating agent. It interacts with various enzymes and proteins, facilitating the introduction of the sulfonyl group into organic molecules. This compound is known to react with nucleophilic amino acid residues in proteins, such as lysine and serine, forming stable sulfonamide bonds. These interactions are crucial in modifying the activity and function of enzymes, making 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride a valuable tool in enzyme inhibition studies .
Cellular Effects
The effects of 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride on cellular processes are profound. It has been observed to influence cell signaling pathways by modifying key signaling proteins through sulfonylation. This modification can alter the phosphorylation status of proteins, thereby impacting signal transduction pathways. Additionally, 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride can affect gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride exerts its effects through covalent modification of biomolecules. It binds to the active sites of enzymes, inhibiting their activity by forming stable sulfonamide bonds with nucleophilic residues. This inhibition can be reversible or irreversible, depending on the specific enzyme and the conditions of the reaction. The compound also influences gene expression by modifying transcription factors, which can lead to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride can vary over time. The compound is relatively stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Studies have shown that its sulfonylating activity can persist for several hours in vitro, but prolonged exposure may lead to degradation and reduced efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative effects with repeated exposure .
Dosage Effects in Animal Models
The effects of 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride in animal models are dose-dependent. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, toxic effects such as cellular damage and organ dysfunction have been reported. These adverse effects are likely due to the extensive modification of essential proteins and enzymes, leading to disrupted cellular processes .
Metabolic Pathways
2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride is involved in various metabolic pathways, primarily through its role as a sulfonylating agent. It interacts with enzymes involved in detoxification processes, such as glutathione S-transferases, which facilitate the conjugation of the sulfonyl group to glutathione. This conjugation is crucial for the detoxification and elimination of the compound from the body. Additionally, the compound can influence metabolic flux by modifying key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and localization within cells. The compound tends to accumulate in cellular compartments where its target proteins and enzymes are localized, ensuring efficient modification of these biomolecules .
Subcellular Localization
The subcellular localization of 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride is influenced by its chemical properties and interactions with cellular components. It is often found in the cytoplasm and nucleus, where it can modify cytoplasmic and nuclear proteins. The compound may also be directed to specific organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals or post-translational modifications. These localizations are critical for its activity and function within the cell .
Propiedades
IUPAC Name |
2-fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O3S/c8-16(13,14)6-2-1-4(3-5(6)9)15-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDDGYKIHHWEBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate](/img/structure/B1405373.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine hydrochloride](/img/structure/B1405377.png)









